CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13831663
InChI: InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1
SMILES: CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

CAS No.:

Cat. No.: VC13831663

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID -

Specification

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name (1S,3R)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1
Standard InChI Key GSBKTQBHLQMSDH-NEPJUHHUSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O
SMILES CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O
Canonical SMILES CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a white to off-white crystalline solid with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.3 g/mol . Its IUPAC name is (1R,3S)-rel-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, reflecting the cis configuration of the substituents on the cyclopentane ring. The compound’s structure features:

  • A cyclopentane core with a carboxylic acid group at position 1.

  • A 2,6-dimethylbenzoyl moiety at position 3, introducing aromatic and steric bulk.

The MDL Number (MFCD01319706) and CBNumber (CB8217657) provide standardized identifiers for regulatory and procurement purposes . Despite its structural complexity, no experimental data on melting point, solubility, or spectral characteristics (e.g., NMR, IR) are publicly available in the reviewed sources.

Synthesis and Functionalization Strategies

Transannular C–H Arylation

Recent breakthroughs in C–H functionalization have enabled the direct modification of cycloalkane carboxylic acids. For CIS-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, transannular γ-C(sp³)–H arylation has been achieved using a palladium catalyst system (Pd(OAc)₂) and a quinuclidine-pyridone ligand . Key reaction parameters include:

  • Substrate: α-Quaternary cyclopentane carboxylic acids.

  • Coupling Partner: (Hetero)aryl iodides.

  • Conditions: Silver acetate (AgOAc) in 1,2-dichloroethane (DCE) at 100°C.

This method affords γ-arylated products in 69–85% yield with exceptional regioselectivity, bypassing competing β-C–H bond activation . Scalability is demonstrated by a 1 g-scale reaction yielding 71% product, underscoring industrial viability .

Diastereocontrol and Derivative Synthesis

The transannular approach permits precise diastereocontrol, critical for pharmaceutical applications. For example, the synthesis of AKR1C1 and AKR1C3 inhibitors—potential therapeutics for hormone-dependent cancers—leverages this methodology to introduce aryl substituents efficiently (37–70% yield) .

SupplierPurityPackagingPrice (USD)Updated Date
Rieke Metals97%1 g$5152021-12-16
Matrix Scientific95%1 g$5172021-12-16
American Custom Chemicals95%1 g$1,079.352021-12-16

Data sourced from ChemicalBook and supplier catalogs indicate consistent pricing trends, with higher purities and larger quantities commanding premium costs.

Applications in Medicinal Chemistry

AKR1C Inhibitor Development

The compound serves as a precursor to AKR1C inhibitors, which modulate steroid hormone metabolism. Structural analogues synthesized via transannular arylation exhibit enhanced binding affinity and selectivity, as confirmed by NMR studies of RNA aptamer complexes .

Labeled Compound Synthesis

Deuterated (D₃) and ¹³C-labeled derivatives of related Hoechst dyes highlight the potential for isotopic labeling of CIS-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid in tracer studies . Such applications require further exploration.

Industrial and Research Implications

Challenges in Small-Ring Functionalization

Transannular arylation of cyclobutane carboxylic acids remains challenging due to ring strain and competing β-C–H activation. Innovations in ligand design (e.g., pyridone-based ligands) and oxidant selection (e.g., PhI(OAc)₂) are critical to overcoming these barriers .

Future Directions

  • Toxicity Profiling: No data on acute or chronic toxicity are available.

  • Solubility Optimization: Structural modifications to enhance aqueous solubility could broaden biomedical applications.

  • Catalyst Recycling: Developing sustainable catalytic systems to reduce reliance on precious metals.

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